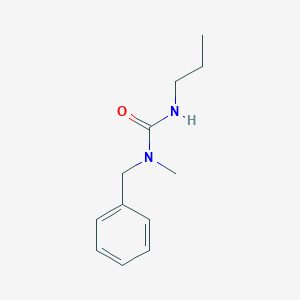
N-benzyl-N-methyl-N'-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-N'-propylurea, also known as BMU, is a chemical compound that has been widely used in scientific research. BMU is a urea derivative that has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-N'-propylurea is not fully understood. However, it is believed that N-benzyl-N-methyl-N'-propylurea acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-benzyl-N-methyl-N'-propylurea may reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-N'-propylurea has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, N-benzyl-N-methyl-N'-propylurea has been shown to have antioxidant properties. N-benzyl-N-methyl-N'-propylurea has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-methyl-N'-propylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, there are also some limitations to the use of N-benzyl-N-methyl-N'-propylurea. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-methyl-N'-propylurea. One area of interest is the development of more potent and selective N-benzyl-N-methyl-N'-propylurea analogs that could be used as therapeutic agents. Another area of interest is the investigation of the potential use of N-benzyl-N-methyl-N'-propylurea in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Finally, further studies are needed to elucidate the mechanism of action of N-benzyl-N-methyl-N'-propylurea and its effects on various biochemical and physiological pathways.
Métodos De Síntesis
N-benzyl-N-methyl-N'-propylurea can be synthesized by reacting benzyl isocyanate with N-methyl-N'-propylurea in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-N'-propylurea has been used in a variety of scientific studies, including those related to cancer, inflammation, and neurodegenerative diseases. N-benzyl-N-methyl-N'-propylurea has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N-benzyl-N-methyl-N'-propylurea has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
Nombre del producto |
N-benzyl-N-methyl-N'-propylurea |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-benzyl-1-methyl-3-propylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-9-13-12(15)14(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,13,15) |
Clave InChI |
IITDCCPHOJECSZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
SMILES canónico |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)
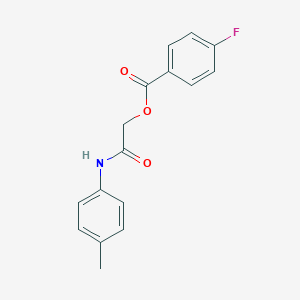
![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
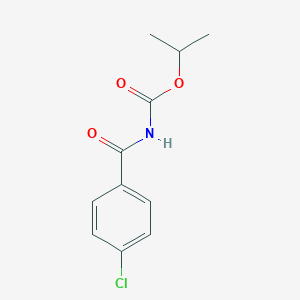
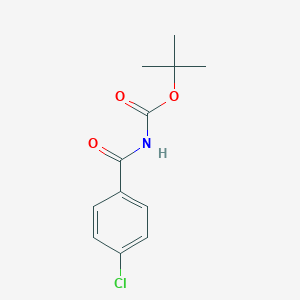
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
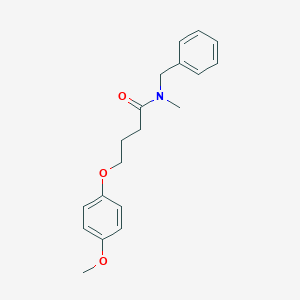
![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)